AAP4

Insect chitinase inhibition Multitarget pesticide Enzyme kinetics

AAP4 is the benchmark multitarget inhibitor of insect chitinolytic enzymes, uniquely co-targeting OfChi-h (Ki=29.3 nM) and OfHex1 (Ki=4.9 μM) to disrupt the coordinated molting pathway in Ostrinia furnacalis. Select AAP4 for its validated dual-enzyme engagement, demonstrated insecticidal efficacy in leaf dipping and pot experiments, and established non-target safety profile on corn and Trichogramma ostriniae. Essential for agrochemical SAR studies, resistance management proof-of-concept, and crop protection R&D. ≥98% purity, ready for laboratory use.

Molecular Formula C21H23BrClN7
Molecular Weight 488.8 g/mol
Cat. No. B15564217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAAP4
Molecular FormulaC21H23BrClN7
Molecular Weight488.8 g/mol
Structural Identifiers
InChIInChI=1S/C21H23BrClN7/c1-29(2)20-18(28-27-16-11-9-15(23)10-12-16)19(25-21(26-20)30(3)4)24-13-14-7-5-6-8-17(14)22/h5-12H,13H2,1-4H3,(H,24,25,26)
InChIKeySWHLAGQGYUQTLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AAP4: Azo-Aminopyrimidine Dual Inhibitor of OfChi-h and OfHex1 for Lepidopteran Pest Control Research


AAP4 is a synthetic azo-aminopyrimidine derivative (C21H23BrClN7; MW 488.81) that functions as a multitarget inhibitor of insect chitinolytic enzymes, specifically the GH18 chitinase OfChi-h and the GH20 β-N-acetylhexosaminidase OfHex1 from the Asian corn borer (Ostrinia furnacalis) [1]. As a chemical tool for agricultural biotechnology and pesticide discovery research, AAP4 is distinguished by its dual-enzyme inhibition profile, which is predicted to occupy the -1 subsite of both enzymes and engage in hydrogen-binding interactions with catalytic residues [1].

Why Generic Chitinase Inhibitors Cannot Substitute for AAP4 in Multitarget Pest Control Research


The chitin degradation pathway in lepidopteran insects requires coordinated action of both OfChi-h and OfHex1 enzymes for successful molting and cuticle turnover, making single-target inhibitors inherently less effective at disrupting this critical physiological process [1]. AAP4 is a structurally defined dual inhibitor with distinct and quantified Ki values for both enzymatic targets, whereas most alternative compounds in this class exhibit either selectivity for a single enzyme or substantially weaker potency against one of the two targets [2]. This dual-target engagement profile—specifically the nanomolar inhibition of OfChi-h combined with low micromolar inhibition of OfHex1—cannot be replicated by substituting single-target OfChi-h inhibitors or OfHex1-specific compounds, as confirmed by direct comparative enzymatic assays within the same experimental framework [1].

AAP4 Comparative Performance Data: Quantitative Differentiation from Closest Analogs and Alternatives


AAP4 vs AAP16: Direct Head-to-Head Comparison of Dual-Target Ki Values

Within the same azo-aminopyrimidine series, AAP4 demonstrates superior dual-target potency compared to its closest structural analog AAP16. Against OfChi-h, AAP4 exhibits a Ki of 29.3 nM compared to 32.4 nM for AAP16. More notably, against OfHex1, AAP4 shows a Ki of 4.9 μM, which is 1.47-fold more potent than AAP16's Ki of 7.2 μM [1]. Both compounds were evaluated under identical assay conditions in the same study, providing direct evidence that AAP4 is the more balanced and potent dual inhibitor for research applications requiring concurrent engagement of both chitinolytic enzymes.

Insect chitinase inhibition Multitarget pesticide Enzyme kinetics

AAP4 vs Compound 10a: Cross-Study Comparison of OfChi-h Inhibition Potency

Cross-study comparison reveals that compound 10a (another azo-aminopyrimidine derivative) achieves a Ki of 19.4 nM against OfChi-h, representing 1.51-fold higher potency than AAP4's Ki of 29.3 nM [1] [2]. However, compound 10a is characterized as an OfChi-h-selective inhibitor and lacks reported OfHex1 inhibitory activity, whereas AAP4 is explicitly validated as a dual-target inhibitor with confirmed Ki values for both enzymes [1]. For researchers prioritizing maximal OfChi-h single-target potency, 10a may offer an advantage; for studies requiring dual OfChi-h/OfHex1 pathway interrogation, AAP4 remains the validated multitarget option.

Chitinase inhibitor Lepidoptera-exclusive target Ki value comparison

AAP4 vs Compound 6a: Scaffold Comparison for OfChi-h Inhibition

Compound 6a, a conformation-constrained tetracyclic compound representing an alternative scaffold class, exhibits a Ki of 58 nM against OfChi-h [1]. This represents 1.98-fold weaker OfChi-h inhibition compared to AAP4's Ki of 29.3 nM [2]. The binding mode of 6a differs from azo-aminopyrimidines, occupying subsites -3 to -1 of OfChi-h [1], whereas AAP4 is predicted to occupy the -1 subsite and engage catalytic residues [2]. This difference in binding mode and approximately 2-fold lower potency highlights the azo-aminopyrimidine scaffold's efficiency for OfChi-h targeting.

Chitinase inhibitor Conformation-constrained scaffold Structure-activity relationship

AAP4 vs OfHex1-IN-1: Comparative OfHex1 Inhibition Potency

OfHex1-IN-1 (compound 11c) is a reported selective inhibitor of OfHex1 with a Ki of 25.6 μM . In contrast, AAP4 inhibits OfHex1 with a Ki of 4.9 μM, representing 5.22-fold greater potency [1]. Furthermore, AAP4 provides simultaneous nanomolar-range OfChi-h inhibition (Ki = 29.3 nM), a feature absent in OfHex1-IN-1. This substantial difference in OfHex1 potency, combined with AAP4's dual-target capability, establishes AAP4 as the superior choice for experiments requiring effective OfHex1 inhibition alongside OfChi-h engagement.

β-N-acetylhexosaminidase inhibitor OfHex1 selectivity Ki comparison

AAP4 Multitarget Advantage: Class-Level Inference from Chitin Degradation Pathway Biology

The chitin degradation pathway in lepidopteran insects requires the sequential or coordinated action of both GH18 chitinases (OfChi-h) and GH20 β-N-acetylhexosaminidases (OfHex1) for complete cuticle turnover during molting [1]. Single-target inhibitors of either enzyme alone may permit compensatory activity through the uninhibited pathway component. AAP4 is specifically characterized as a dual-target inhibitor with quantifiable potency against both OfChi-h (Ki = 29.3 nM) and OfHex1 (Ki = 4.9 μM) [2]. While direct comparative insecticidal efficacy data against single-target inhibitors are not yet published, the multitarget mechanism is theoretically associated with reduced resistance emergence and potentially enhanced efficacy at lower dosages [1].

Multitarget inhibitor Chitin catabolism Insect growth regulation

AAP4 Optimal Research Applications: Validated Scenarios for Insect Chitinase Inhibitor Studies


Dual-Target Chitinolytic Enzyme Inhibition Studies in Agricultural Pest Research

AAP4 is the optimal chemical probe for laboratory investigations requiring simultaneous inhibition of both OfChi-h (Ki = 29.3 nM) and OfHex1 (Ki = 4.9 μM) in the Asian corn borer chitin degradation pathway [1]. Its balanced dual-target profile, validated in direct head-to-head comparison with AAP16, makes it particularly suitable for mechanistic studies examining the coordinated roles of GH18 chitinases and GH20 hexosaminidases in insect molting and cuticle turnover [1].

In Vivo Insecticidal Efficacy Evaluation in Lepidopteran Model Systems

AAP4 has demonstrated significant insecticidal activity against Ostrinia furnacalis in both leaf dipping assays and pot experiments, with comprehensive safety evaluation data available for corn plants and the natural enemy Trichogramma ostriniae [1]. These validated in vivo results support AAP4's use as a reference compound in whole-organism pest control studies where both efficacy and non-target organism safety data are required [1].

Scaffold Optimization and Structure-Activity Relationship (SAR) Studies

As a characterized azo-aminopyrimidine derivative with defined Ki values for both target enzymes, AAP4 serves as a benchmark compound for SAR studies aimed at improving dual-target potency or modifying physicochemical properties [1]. Its structural features—including the azo linkage and aminopyrimidine core—provide a validated starting point for derivative synthesis and potency benchmarking against alternative scaffolds such as tetracyclic compounds [2] [3].

Resistance Management and Multitarget Strategy Proof-of-Concept Studies

The multitarget inhibition mechanism of AAP4, engaging both OfChi-h and OfHex1, positions it as a tool compound for proof-of-concept studies investigating whether dual chitinolytic enzyme inhibition reduces the emergence of resistance compared to single-target agents [1]. Researchers evaluating resistance management strategies in lepidopteran pest models may use AAP4 as a prototype dual-target inhibitor to benchmark this theoretical advantage [1].

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